molecular formula C8H14ClF2NO2 B13636018 2,2-Difluoroethylpiperidine-4-carboxylatehydrochloride

2,2-Difluoroethylpiperidine-4-carboxylatehydrochloride

Cat. No.: B13636018
M. Wt: 229.65 g/mol
InChI Key: NYBAMGCDFNNQGG-UHFFFAOYSA-N
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Description

2,2-difluoroethyl piperidine-4-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoroethyl piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with difluoroethyl reagents. The process often requires specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoroethyl piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2-difluoroethyl piperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoroethyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride
  • 2,2-difluoroethyl piperidine-4-carboxylate

Uniqueness

2,2-difluoroethyl piperidine-4-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of difluoroethyl and piperidine moieties. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

2,2-difluoroethyl piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-13-8(12)6-1-3-11-4-2-6;/h6-7,11H,1-5H2;1H

InChI Key

NYBAMGCDFNNQGG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)OCC(F)F.Cl

Origin of Product

United States

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